- Endowing Porphyrinic Metal-Organic Frameworks with High Stability by a Linker Desymmetrization Strategy, Journal of the American Chemical Society, 2023, 145(17), 9665-9671

Cas no 22112-83-0 (Benzoic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, 1,1',1'',1'''-tetramethyl ester)

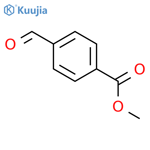

22112-83-0 structure

Nome del prodotto:Benzoic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, 1,1',1'',1'''-tetramethyl ester

Benzoic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, 1,1',1'',1'''-tetramethyl ester Proprietà chimiche e fisiche

Nomi e identificatori

-

- MESO-TETRA(4-CARBOXYPHENYL)PORPHINE TETRAMETHYL ESTER

- 2-hydroxypropanoyl CoA

- 2-hydroxypropionyl CoA

- 4-COOMe-H2TPP

- 5,10,15,20-meso-tetrakis(4-(methylcarboxy)phenyl)-21H,23H-porphine

- Coenzyme A,lactoyl

- Lactoyl-CoA

- Lactoyl-coenzyme A

- Lactyl-coa

- T(-COOCH3)PPH2

- tetramethyl 4,4',4'',4'''-porphyrin-5,10,15,20-tetrabenzoate

- Tetramethyl meso-tetraphenylporphine-4,4',4'',4'''-tetracarboxylate

- NSC131054

- BC600205

- Tetra(4-carboxyphenyl)porphine tetramethyl ester

- 5,10,15,20-tetrakis(4-(methoxycarbonyl) phenyl)porphyrin

- meso-Tetra(4-carboxyphenyl)porphine tetramethyl ester ;Tetramethyl meso-tetraphenylporphine-4,4',4'',4'''-tetracarboxylate

- methyl 4-[(5Z,10Z,14Z,19Z)-10,15,20-tris(4-methoxycarbonylphenyl)-21,23-dihydroporphyrin-5-yl]benzoate

- D95421

- 22112-83-0

- 5,10,15,20-meso-Tetrakis[4-(methoxycarbonyl)phenyl]porphyrin

- SCHEMBL3892703

- 5,10,15,20-Tetra(4-methoxycarbonylphenyl)-21H,23H-porphyrin

- BS-28092

- methyl 4-[10,15,20-tris(4-methoxycarbonylphenyl)-21,23-dihydroporphyrin-5-yl]benzoate

- MFCD00218869

- 5-10-15-20-(tetra-4-methoxycarbonylphenyl)porphyrin

- 5,10,15,20-Tetrakis(4-methoxycarbonylphenyl)porphyrin

- CS-0085915

- AKOS040768039

- T3918

- methyl 4-{7,12,17-tris[4-(methoxycarbonyl)phenyl]-21,22,23,24-tetraazapentacyclo[16.2.1.1(3),.1,(1)(1).1(1)(3),(1)]tetracosa-1,3,5,7,9,11(23),12,14,16,18(21),19-undecaen-2-yl}benzoate

- NSC-131054

- 5,10,15,20-Tetrakis[4-(methoxycarbonyl)phenyl]porphyrin

- J-014511

- YSWG133

- MESO-TETRA(4-CARBOXYPHENYL)PORPHINETETRAMETHYLESTER

- Benzoic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, tetramethyl ester (9CI)

- Benzoic acid, 4,4',4'',4'''-(5,10,15,20-porphinetetrayl)tetra-, tetramethyl ester (8CI)

- 1,1',1'',1'''-Tetramethyl 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzoate]

- NSC 131054

- Tetrakis(4-carbomethoxyphenyl)porphyrin

- Tetrakis(4-methoxycarbonylphenyl)porphyrin

- methyl 4-{7,12,17-tris[4-(methoxycarbonyl)phenyl]-21,22,23,24-tetraazapentacyclo[16.2.1.1(3),?.1?,(1)(1).1(1)(3),(1)?]tetracosa-1,3(24),4,6,8,10,12,14,16(22),17,19-undecaen-2-yl}benzoate

- 5,10,15,20-Tetra(4-carboxyphenyl)porphine tetramethyl ester

- DB-413278

- NVCZKUSRWBBGAH-UHFFFAOYSA-N

- Benzoic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, 1,1',1'',1'''-tetramethyl ester

-

- MDL: MFCD00218869

- Inchi: 1S/C52H38N4O8/c1-61-49(57)33-13-5-29(6-14-33)45-37-21-23-39(53-37)46(30-7-15-34(16-8-30)50(58)62-2)41-25-27-43(55-41)48(32-11-19-36(20-12-32)52(60)64-4)44-28-26-42(56-44)47(40-24-22-38(45)54-40)31-9-17-35(18-10-31)51(59)63-3/h5-28,53,56H,1-4H3/b45-37-,45-38-,46-39-,46-41-,47-40-,47-42-,48-43-,48-44-

- Chiave InChI: NVCZKUSRWBBGAH-PJEPRTEXSA-N

- Sorrisi: O(C([H])([H])[H])C(C1C([H])=C([H])C(=C([H])C=1[H])C1C2C([H])=C([H])C(=C(C3C([H])=C([H])C(C(=O)OC([H])([H])[H])=C([H])C=3[H])C3=C([H])C([H])=C(C(C4C([H])=C([H])C(C(=O)OC([H])([H])[H])=C([H])C=4[H])=C4C([H])=C([H])C(C(C5C([H])=C([H])C(C(=O)OC([H])([H])[H])=C([H])C=5[H])=C5C([H])=C([H])C=1N5[H])=N4)N3[H])N=2)=O |c:23,98,t:67,92|

Proprietà calcolate

- Massa esatta: 846.268964g/mol

- Carica superficiale: 0

- XLogP3: 9.8

- Conta donatori di obbligazioni idrogeno: 2

- Conta accettatore di obbligazioni idrogeno: 10

- Conta legami ruotabili: 12

- Massa monoisotopica: 846.268964g/mol

- Massa monoisotopica: 846.268964g/mol

- Superficie polare topologica: 163Ų

- Conta atomi pesanti: 64

- Complessità: 1370

- Conta atomi isotopi: 0

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Conteggio di unità legate in modo Covalent: 1

Proprietà sperimentali

- PSA: 161.50000

- LogP: 6.01260

Benzoic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, 1,1',1'',1'''-tetramethyl ester Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1296839-25g |

5,10,15,20-meso-Tetrakis[4-(methoxycarbonyl)phenyl]porphyrin |

22112-83-0 | 97% | 25g |

$1000 | 2024-06-05 | |

| Ambeed | A986233-1g |

5,10,15,20-meso-Tetrakis[4-(methoxycarbonyl)phenyl]porphyrin |

22112-83-0 | 96% | 1g |

$74.0 | 2025-02-20 | |

| Ambeed | A986233-5g |

5,10,15,20-meso-Tetrakis[4-(methoxycarbonyl)phenyl]porphyrin |

22112-83-0 | 96% | 5g |

$299.0 | 2025-02-20 | |

| eNovation Chemicals LLC | D566589-25g |

eso-tetra(4-carboxyphenyl)porphine tetramethyl ester |

22112-83-0 | 97% | 25g |

$1200 | 2023-09-03 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-263462A-1g |

meso-Tetra(4-carboxyphenyl)porphine tetramethyl ester, |

22112-83-0 | 1g |

¥2888.00 | 2023-09-05 | ||

| Frontier Specialty Chemicals | T846-1 g |

meso-Tetra(4-carboxyphenyl)porphine tetramethyl ester |

22112-83-0 | 1g |

$ 77.00 | 2022-11-04 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T856280-5g |

Tetramethyl 4,4',4'',4'''-(5,10,15,20-porphyrintetrayl)tetrabenzo ate |

22112-83-0 | 97% | 5g |

¥3,820.00 | 2022-01-10 | |

| eNovation Chemicals LLC | Y1296839-5g |

5,10,15,20-meso-Tetrakis[4-(methoxycarbonyl)phenyl]porphyrin |

22112-83-0 | 97% | 5g |

$300 | 2024-06-05 | |

| eNovation Chemicals LLC | D566589-100g |

eso-tetra(4-carboxyphenyl)porphine tetramethyl ester |

22112-83-0 | 97% | 100g |

$2000 | 2023-09-03 | |

| Frontier Specialty Chemicals | T846-10 g |

meso-Tetra(4-carboxyphenyl)porphine tetramethyl ester |

22112-83-0 | 10g |

$ 462.00 | 2022-11-04 |

Benzoic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, 1,1',1'',1'''-tetramethyl ester Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1S:EtCO2H, 12 h, 140°C

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1S:EtCO2H, rt; 12 h, reflux

Riferimento

- A cascade catalytic system of photocatalytic oxidation based on Cu@PCN-222(Ni) and enzyme catalysis for the synthesis of chalcone compounds in one pot, Journal of Catalysis, 2022, 415, 102-111

Metodo di produzione 3

Condizioni di reazione

1.1S:EtCO2H, 24 h, 150°C

Riferimento

- A novel Porphyrin-doped MIL-53(Fe) photocatalyst with enhanced photocatalytic performance, Materials Letters, 2023, 330, 133297

Metodo di produzione 4

Condizioni di reazione

1.1S:AcOH, 15 min, 120°C

Riferimento

- Synthesis of a highly emissive carboxylated pyrrolidine-fused chlorin for optical sensing of TATP vapours, Dyes and Pigments, 2021, 195, 109721

Metodo di produzione 5

Condizioni di reazione

1.1R:EtCO2H, reflux

Riferimento

- Zirconium-Porphyrin-Based Metal-Organic Framework Hollow Nanotubes for Immobilization of Noble-Metal Single Atoms, Angewandte Chemie, 2018, 57(13), 3493-3498

Metodo di produzione 6

Condizioni di reazione

1.1S:EtCO2H, 12 h, 130°C

Riferimento

- Glutathione responsive nitric oxide release for enhanced photodynamic therapy by a porphyrinic MOF nanosystem, Chemical Engineering Journal (Amsterdam, 2022, 442(Part_2), 136295

Metodo di produzione 7

Condizioni di reazione

1.1S:EtCO2H, 12 h, reflux

Riferimento

- Urate oxidase loaded in PCN-222(Fe) with peroxidase-like activity for colorimetric detection of uric acid, Journal of Materials Chemistry B: Materials for Biology and Medicine, 2021, 9(34), 6811-6817

Metodo di produzione 8

Condizioni di reazione

1.1R:EtCO2H

Riferimento

- Tuning band structures of Hf-PCN-224(M) for β-Carbonyl C(sp3)-H bond activation and difunctionalization: Tandem C(sp3) radical cross-coupling through photoredox, Applied Catalysis, 2023, 321, 122049

Metodo di produzione 9

Condizioni di reazione

1.1S:EtCO2H, rt; 12 h, 140°C

Riferimento

- Au-nanorod-modified PCN-222(Cu) for H2 evolution from HCOOH dehydrogenation by photothermally enhanced photocatalysis, Chemical Communications (Cambridge, 2022, 58(61), 8520-8523

Metodo di produzione 10

Condizioni di reazione

1.1R:EtCO2H

Riferimento

- Encapsulation of Porphyrin-Fe/Cu Complexes into Coordination Space for Enhanced Selective Oxidative Dehydrogenation of Aromatic Hydrazides, Small, 2020, 16(50), 2004679

Metodo di produzione 11

Condizioni di reazione

1.1S:EtCO2H, 14 h, 150°C

Riferimento

- Mixed-matrix membranes containing zero-dimension porphyrin-based complex for propylene/propane separation, Separation and Purification Technology, 2023, 314, 123656

Metodo di produzione 12

Condizioni di reazione

1.1R:EtCO2H, 12 h, reflux

Riferimento

- Porphyrinic MOF Film for Multifaceted Electrochemical Sensing, Angewandte Chemie, 2021, 60(37), 20551-20557

Metodo di produzione 13

Condizioni di reazione

1.1S:EtCO2H, 12 h, reflux

Riferimento

- Ligand engineering of Au nanoclusters with multifunctional metalloporphyrins for photocatalytic H2O2 production, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2022, 10(15), 8371-8377

Metodo di produzione 14

Condizioni di reazione

1.1S:EtCO2H, rt; 12 h, reflux

Riferimento

- A two-dimensional Bi-based porphyrin metal-organic framework photocatalyst for white light-driven selective oxidation of sulfides, Catalysis Science & Technology, 2022, 12(10), 3254-3260

Metodo di produzione 15

Condizioni di reazione

1.1S:EtCO2H, rt; 12 h, 140°C

Riferimento

- Metalloporphyrin modified defective TiO2 porous cages with the enhanced photocatalytic activity for coupling of hydrogen generation and tetracycline removal, RSC Advances, 2023, 13(13), 8822-8829

Metodo di produzione 16

Condizioni di reazione

1.1S:EtCO2H, 5 min, rt; 12 h, reflux

Riferimento

- Effective visible-light CO2 photoreduction over (metallo)porphyrin-based metal-organic frameworks to achieve useful hydrocarbons, Applied Organometallic Chemistry, 2021, 35(12), e6422

Metodo di produzione 17

Condizioni di reazione

1.1R:EtCO2H, 10 h, reflux

Riferimento

- Symmetry-Guided Synthesis of N,N'-Bicarbazole and Porphyrin-Based Mixed-Ligand Metal-Organic Frameworks: Light Harvesting and Energy Transfer, Journal of the American Chemical Society, 2021, 143(48), 20411-20418

Metodo di produzione 18

Condizioni di reazione

1.1S:EtCO2H, 15 min; 2 h, reflux

Riferimento

- Staged oxidation of hydrocarbons with simultaneously enhanced conversion and selectivity employing O2 as oxygen source catalyzed by 2D metalloporphyrin-based MOFs possessing bimetallic active centers, Chemical Engineering Journal (Amsterdam, 2022, 443, 136126

Metodo di produzione 19

Condizioni di reazione

1.1S:EtCO2H, 4 h, reflux; rt

Riferimento

- Ultrafast dynamics of the liquid deposited blend film of porphyrin donor and perylene diimide acceptor, Chemical Physics, 2022, 559, 111547

Metodo di produzione 20

Condizioni di reazione

1.1S:EtCO2H, reflux; 12 h, reflux

Riferimento

- Mechanistic Elucidations of Highly Dispersed Metalloporphyrin Metal-Organic Framework Catalysts for CO2 Electroreduction, Angewandte Chemie, 2023, 62(8), e202218208

Metodo di produzione 21

Condizioni di reazione

1.1R:EtCO2H, 1.5 h, reflux

Riferimento

- Fundamental electronic changes upon intersystem crossing in large aromatic photosensitizers: free base 5,10,15,20-tetrakis(4-carboxylatophenyl)porphyrin, Physical Chemistry Chemical Physics, 2022, 24(12), 7505-7511

Metodo di produzione 22

Condizioni di reazione

1.1S:EtCO2H, 10 min, reflux; 2 h, reflux; 24 h, rt

Riferimento

- Relay catalysis of hydrocarbon oxidation using O2 in the confining domain of 3D metalloporphyrin-based metal-organic frameworks with bimetallic catalytic centers, Chemical Engineering Science, 2022, 260, 117825

Metodo di produzione 23

Condizioni di reazione

1.1S:EtCO2H, 30 min; 140°C

Riferimento

- Boosting Cascade Electron Transfer for Highly Efficient CO2 Photoreduction, Solar RRL, 2021, 5(11), 2100558

Metodo di produzione 24

Condizioni di reazione

1.1S:EtCO2H, 2 h, 142°C

Riferimento

- Engineered Iron-Based nanoplatform amplifies repolarization of M2-Like Tumor-Associated Macrophages for enhanced cancer immunotherapy, Chemical Engineering Journal (Amsterdam, 2022, 433(Part_3), 133847

Metodo di produzione 25

Condizioni di reazione

1.1S:EtCO2H, rt; 12 h, reflux

Riferimento

- Third-order nonlinear responses of symmetrical meso-substitutes porphyrin derivatives, Optik (Munich, 2022, 265, 169476

Metodo di produzione 26

Condizioni di reazione

1.1S:EtCO2H, 1 h, reflux

Riferimento

- Potentiometric determination of copper(II) ions based on a porphyrin derivative, Journal of the Chinese Chemical Society (Weinheim, 2022, 69(7), 1060-1069

Metodo di produzione 27

Condizioni di reazione

1.1S:EtCO2H, reflux

Riferimento

- Tailoring Layer Number of 2D Porphyrin-Based MOFs Towards Photocoupled Electroreduction of CO2, Advanced Materials (Weinheim, 2022, 34(7), 2107293

Benzoic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, 1,1',1'',1'''-tetramethyl ester Raw materials

Benzoic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, 1,1',1'',1'''-tetramethyl ester Preparation Products

Benzoic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, 1,1',1'',1'''-tetramethyl ester Fornitori

Amadis Chemical Company Limited

Membro d'oro

(CAS:22112-83-0)Benzoic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, 1,1',1'',1'''-tetramethyl ester

Numero d'ordine:A1007903

Stato delle scorte:in Stock/in Stock/in Stock

Quantità:5g/10g/25g

Purezza:99%/99%/99%

Informazioni sui prezzi Ultimo aggiornamento:Thursday, 29 August 2024 15:06

Prezzo ($):269.0/518.0/1037.0

Benzoic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, 1,1',1'',1'''-tetramethyl ester Letteratura correlata

-

Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

-

Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384

-

Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387

22112-83-0 (Benzoic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, 1,1',1'',1'''-tetramethyl ester) Prodotti correlati

- 1702-14-3(Ethyl2-methyl-6-phenylpyridine-3-carboxylate)

- 1721-13-7(ethyl 2,6-dimethylpyridine-3-carboxylate)

- 5442-91-1(4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid)

- 553-12-8(Protoporphyrin-9)

- 2436-79-5(Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate)

- 14609-54-2(H2TCPP)

- 2199-59-9(Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate)

- 2199-44-2(Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate)

- 2199-51-1(Ethyl 2,4-Dimethylpyrrole-3-carboxylate)

- 5522-66-7(Protoporphyrin IX dimethyl ester)

Fornitori consigliati

atkchemica

(CAS:22112-83-0)Benzoic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, 1,1',1'',1'''-tetramethyl ester

Purezza:95%+

Quantità:1g/5g/10g/100g

Prezzo ($):Inchiesta

Suzhou Senfeida Chemical Co., Ltd

(CAS:22112-83-0)MESO-TETRA(4-CARBOXYPHENYL)PORPHINE TETRAMETHYL ESTER

Purezza:99.9%

Quantità:200kg

Prezzo ($):Inchiesta